Myxochelin A
Übersicht
Beschreibung
Myxochelin A is a microbial metabolite that belongs to the family of catecholate-type siderophores. It is produced by various myxobacterial strains, including Nonomuraea pusilla and Angiococcus disciformis . This compound has garnered significant attention due to its diverse biological activities, including its ability to inhibit the invasion of tumor cells .
Wissenschaftliche Forschungsanwendungen
Myxochelin A hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound übt seine Wirkung hauptsächlich durch Eisenchelation aus. Es bindet mit hoher Affinität an Eisenionen und entzieht so Mikroorganismen das für ihr Wachstum notwendige essentielle Metall . In Krebszellen hemmt this compound den Invasionsprozess, indem es die Zellanhaftung, den enzymatischen Abbau der extrazellulären Matrix und die Zellmigration stört . Es hemmt auch die Aktivität der 5-Lipoxygenase, ein Enzym, das an der Entzündungsreaktion beteiligt ist .
Ähnliche Verbindungen:
Pseudochelin A: Ein Siderophor mit einem ähnlichen biosynthetischen Weg, aber unterschiedlichen strukturellen Merkmalen.
Nikotinsäure-Myxocheline (N1, N2, N3): Neu entdeckte Kongenere von this compound mit einem ungewöhnlichen Nikotinsäureanteil.
Einzigartigkeit: This compound ist einzigartig aufgrund seiner starken Antitumoraktivität und seiner Fähigkeit, die Invasion von Tumorzellen bei nicht-zytotoxischen Konzentrationen zu hemmen . Seine vielfältigen biologischen Aktivitäten, einschließlich antibakterieller und eisenchelatisierender Eigenschaften, machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen .
Wirkmechanismus
Target of Action
Myxochelin A, a microbial metabolite found in A. disciformis, has diverse biological activities . It primarily targets 5-lipoxygenase (5-LO) , an enzyme involved in the biosynthesis of leukotrienes, which are lipid mediators of inflammation. This compound inhibits 5-LO activity with an IC50 value of 1.9 μM for the recombinant human enzyme . It also exhibits cytotoxicity to 26-L5 colon cancer cells .
Mode of Action
This compound interacts with its target, 5-LO, by inhibiting its activity . This interaction disrupts the production of leukotrienes, thereby potentially reducing inflammation. Furthermore, it exhibits cytotoxic effects on 26-L5 colon cancer cells, indicating its potential as an anti-cancer agent .
Biochemical Pathways
By inhibiting 5-LO, this compound may disrupt the production of leukotrienes, which play key roles in mediating inflammatory responses . Additionally, the compound’s cytotoxic effects on cancer cells suggest it may also influence pathways related to cell proliferation and survival .
Result of Action
The primary result of this compound’s action is the inhibition of 5-LO activity, which likely leads to a reduction in the production of leukotrienes . This could potentially alleviate inflammatory responses. Additionally, this compound exhibits cytotoxic effects on 26-L5 colon cancer cells , suggesting potential anti-cancer effects.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the production of this compound can be increased by cultivating the producing organism, A. disciformis, at low iron levels . .
Biochemische Analyse
Biochemical Properties
Myxochelin A plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, exerting its effects through these interactions. For instance, it inhibits 5-lipoxygenase (5-LO) activity, a key enzyme involved in the biosynthesis of leukotrienes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it shows remarkable inhibitory effects on the invasion of murine colon 26-L5 carcinoma cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits 5-lipoxygenase (5-LO) activity, which is crucial in the biosynthesis of leukotrienes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Myxochelin A involves the linkage of 2,3-dihydroxybenzoate units to the amino groups of L-lysine by the non-ribosomal peptide synthetase MxcG . The synthetic route starts with t-Boc-protected lysine, which undergoes a series of reactions including reduction, protection, and coupling to form the final product .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of myxobacterial strains such as Nonomuraea pusilla. The culture broth is then subjected to extraction and purification processes to isolate the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Myxochelin A unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Myxochelin B: Another siderophore produced by myxobacteria, similar in structure to Myxochelin A but with different functional groups.
Pseudochelin A: A siderophore with a similar biosynthetic pathway but distinct structural features.
Nicotinic Myxochelins (N1, N2, N3): Newly discovered congeners of this compound featuring an unusual nicotinic acid moiety.
Uniqueness: this compound is unique due to its potent antitumor activity and its ability to inhibit tumor cell invasion at non-cytotoxic concentrations . Its diverse biological activities, including antibacterial and iron-chelating properties, make it a valuable compound for various scientific and industrial applications .
Eigenschaften
IUPAC Name |
N-[5-[(2,3-dihydroxybenzoyl)amino]-6-hydroxyhexyl]-2,3-dihydroxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7/c23-11-12(22-20(29)14-7-4-9-16(25)18(14)27)5-1-2-10-21-19(28)13-6-3-8-15(24)17(13)26/h3-4,6-9,12,23-27H,1-2,5,10-11H2,(H,21,28)(H,22,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBVGSNESTZACV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(CO)NC(=O)C2=C(C(=CC=C2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923279 | |
Record name | N,N'-(6-Hydroxyhexane-1,5-diyl)bis(2,3-dihydroxybenzene-1-carboximidic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120243-02-9 | |
Record name | Myxochelin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120243029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-(6-Hydroxyhexane-1,5-diyl)bis(2,3-dihydroxybenzene-1-carboximidic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Myxochelin A?
A1: this compound has a molecular formula of C21H25N3O8 and a molecular weight of 447.44 g/mol.
Q2: Which enzymes are crucial for this compound biosynthesis?
A2: this compound biosynthesis involves a unique nonribosomal peptide synthetase (NRPS) called MxcG and several other enzymes like MxcC, MxcD, MxcE, and MxcF. [] These enzymes work together to assemble 2,3-dihydroxybenzoic acid (DHBA) and lysine into the final this compound structure. []
Q3: How is this compound released from the NRPS enzyme during biosynthesis?
A3: this compound is released from MxcG through a unique reductive release mechanism. The reductase domain of MxcG uses NADPH or NADH to reduce the peptidyl-carrier protein-bound thioester intermediate first to an aldehyde and then to the alcohol found in this compound. [, ]
Q4: Does the enzyme MxcL play a role in this compound biosynthesis?
A4: While MxcL is present in the myxochelin biosynthetic gene cluster, it is not directly involved in this compound production. Instead, MxcL acts as an aminotransferase responsible for converting the aldehyde intermediate into Myxochelin B. [, ]
Q5: What is the primary function of this compound?
A5: this compound acts as a siderophore, meaning it binds to ferric iron (Fe3+) with high affinity and facilitates its uptake by the myxobacterial cells. This function is essential for iron homeostasis and survival, especially in iron-limited environments. [, , , ]
Q6: Does this compound possess other biological activities besides iron chelation?
A6: Yes, research has shown that this compound also acts as an inhibitor of human 5-lipoxygenase (5-LO). This enzyme is a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators. [, , , ]
Q7: How potent is this compound as a 5-LO inhibitor compared to its analogues?
A7: Interestingly, this compound exhibits moderate 5-LO inhibitory activity compared to some of its naturally occurring analogues. For instance, Pseudochelin A, a myxochelin derivative with an imidazoline ring, displays significantly stronger inhibition of 5-LO. [, , ]
Q8: Does the iron-chelating ability of this compound directly contribute to its 5-LO inhibitory activity?
A8: While this compound's iron-chelating nature might suggest a role in its 5-LO inhibition, studies utilizing precursor-directed biosynthesis to generate myxochelin analogues demonstrated that iron affinity does not directly correlate with 5-LO inhibition. []
Q9: Are there any potential therapeutic applications for this compound or its analogues based on their 5-LO inhibitory activity?
A9: The potent 5-LO inhibitory activity of this compound and its analogues, particularly Pseudochelin A, makes them promising candidates for developing new anti-inflammatory drugs. [, ] Further research is needed to explore their therapeutic potential fully.
Q10: What are the advantages of using Myxococcus xanthus as a host for heterologous production of this compound and its analogues?
A10: Myxococcus xanthus possesses a robust metabolism and efficient biosynthetic machinery, making it a suitable host for heterologous production. Furthermore, its native ability to produce myxochelins suggests a compatible cellular environment for expressing related pathways. [, ]
Q11: Can Myxococcus xanthus be used for the production of other bioactive compounds besides myxochelins?
A11: Yes, Myxococcus xanthus has shown promise as a platform for producing other valuable compounds. For example, it has been successfully engineered to produce benzoxazoles, a class of heterocycles with significant pharmaceutical relevance. []
Q12: How does the heterologous production of benzoxazoles in Myxococcus xanthus lead to the formation of novel myxochelin-benzoxazole hybrid molecules?
A12: The co-expression of benzoxazole biosynthetic genes with the native myxochelin pathway in Myxococcus xanthus leads to interesting crosstalk. The adenylating enzyme MxcE, involved in myxochelin biosynthesis, can activate aryl carboxylic acids and shuttle them into the benzoxazole pathway, leading to the formation of hybrid molecules containing both moieties. []
Q13: What is the significance of phase variation in Myxococcus xanthus for iron acquisition?
A13: Myxococcus xanthus exhibits phase variation, resulting in two distinct colony phenotypes: yellow (swarm-proficient) and tan (swarm-deficient). Interestingly, tan variants show increased expression of genes related to iron acquisition, including myxochelin, suggesting a specialized role in iron scavenging under iron-limiting conditions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.